Cas no 537680-88-9 (methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate)

Methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate is a specialized organic compound with significant potential in pharmaceutical and agrochemical applications. It offers enhanced stability, high purity, and excellent solubility characteristics, making it a valuable intermediate for the synthesis of bioactive molecules.
methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate structure
537680-88-9 structure
商品名:methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate
CAS番号:537680-88-9
MF:C14H17NO4S3
メガワット:359.484080076218
CID:5976730
PubChem ID:4344877

methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate
    • methyl 4-((((1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl)thio)methyl)benzoate
    • methyl 4-[({[(1,1-dioxidotetrahydro-3-thienyl)amino]carbothioyl}sulfanyl)methyl]benzoate
    • Benzoic acid, 4-[[[[(tetrahydro-1,1-dioxido-3-thienyl)amino]thioxomethyl]thio]methyl]-, methyl ester
    • methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
    • methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate
    • methyl 4-({[(1,1-dioxothiolan-3-yl)amino]thioxomethylthio}methyl)benzoate
    • AKOS016300298
    • AB00685774-01
    • F1230-0009
    • Oprea1_263065
    • Oprea1_344893
    • AS-871/41418463
    • 537680-88-9
    • AKOS002229260
    • インチ: 1S/C14H17NO4S3/c1-19-13(16)11-4-2-10(3-5-11)8-21-14(20)15-12-6-7-22(17,18)9-12/h2-5,12H,6-9H2,1H3,(H,15,20)
    • InChIKey: AISGUKMKDYJASN-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(CSC(NC2CCS(=O)(=O)C2)=S)C=C1

計算された属性

  • せいみつぶんしりょう: 359.03197154g/mol
  • どういたいしつりょう: 359.03197154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 507
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 138Ų

methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1230-0009-4mg
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1230-0009-5μmol
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1230-0009-1mg
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1230-0009-15mg
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1230-0009-10μmol
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1230-0009-5mg
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1230-0009-25mg
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1230-0009-2mg
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1230-0009-3mg
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1230-0009-40mg
methyl 4-({[(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioyl]sulfanyl}methyl)benzoate
537680-88-9 90%+
40mg
$140.0 2023-05-17

methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate 関連文献

methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoateに関する追加情報

Methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate (CAS No. 537680-88-9): A Comprehensive Overview

Methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate, identified by its CAS number 537680-88-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by their intricate sulfur-containing heterocyclic structures, which have been extensively studied for their potential biological activities and mechanistic insights.

The molecular structure of methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate is highly functionalized, featuring a benzoate moiety linked to a thiolan ring system. The presence of multiple sulfur atoms in the molecule suggests a high degree of reactivity, making it a valuable scaffold for the development of novel therapeutic agents. Specifically, the carbamothioylsulfanyl group appended to the thiolan ring introduces additional sites for chemical modification, enabling the synthesis of derivatives with tailored biological properties.

In recent years, there has been a surge in research focused on sulfur-containing heterocycles due to their demonstrated efficacy in various pharmacological applications. For instance, thiolan derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate represents a promising candidate for further exploration in this context. Its unique structural features make it an attractive starting point for designing molecules that can interact with biological targets in novel ways.

The synthesis of methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate involves multiple steps that require careful optimization to ensure high yield and purity. The key steps typically include the formation of the thiolan ring through cyclization reactions, followed by functionalization at the carbamothioyl position. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these processes. The use of palladium or copper catalysts has been particularly effective in facilitating the formation of carbon-sulfur bonds, which are crucial for the stability and reactivity of the final product.

The biological activity of methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate has been preliminarily investigated in several in vitro assays. These studies have revealed potential interactions with enzymes and receptors involved in inflammatory pathways. For example, preliminary data suggest that this compound may inhibit the activity of lipoxygenase enzymes, which are key mediators of oxidative stress and inflammation. Additionally, its ability to modulate the activity of certain proteases has been observed, indicating its potential as an anti-inflammatory agent.

The pharmacokinetic properties of this compound are also under active investigation. Understanding how methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its therapeutic potential and optimizing its formulation for clinical use. In vitro studies using cell-based models have provided valuable insights into its metabolic pathways and interactions with cytochrome P450 enzymes. These findings are essential for predicting drug-drug interactions and ensuring safe dosing regimens.

In conclusion, methyl 4-({(1,1-dioxo-1lambda6-thiolan-3-yl)carbamothioylsulfanyl}methyl)benzoate (CAS No. 537680-88-9) is a structurally complex and biologically intriguing compound with significant potential in pharmaceutical research. Its unique sulfur-rich scaffold and multiple functional groups make it an excellent candidate for further development as a therapeutic agent. Ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacokinetic profile will be instrumental in realizing its full therapeutic promise.

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